molecular formula C21H15N3O2 B15219338 N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide CAS No. 29368-93-2

N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide

Cat. No.: B15219338
CAS No.: 29368-93-2
M. Wt: 341.4 g/mol
InChI Key: FMYTWBYUSUNPKZ-UHFFFAOYSA-N
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Description

N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide is a synthetic chemical compound featuring a 1,2,4-oxadiazole core linked to a benzamide group. This structure is of significant interest in medicinal chemistry and chemical biology research, primarily due to the established biological profile of its constituent pharmacophores. The 1,2,4-oxadiazole ring system is recognized as a versatile scaffold and a bioisostere for esters and amides, often contributing to enhanced metabolic stability and target engagement in drug discovery efforts . This compound is presented for investigative purposes in screening campaigns for new bioactive molecules. Research on analogous structures indicates potential utility in several areas. Notably, closely related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have demonstrated potent antibacterial activity against a range of challenging Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae . Furthermore, various 1,2,4-oxadiazole derivatives have been explored for their antiproliferative properties. Some related compounds have shown cytotoxicity against human cancer cell lines, such as HCT-116 colorectal carcinoma and HeLa cervix adenocarcinoma, with mechanisms under investigation that include potential interaction with molecular targets like topoisomerase I . The structural features of this compound suggest it may also possess fungicidal and insecticidal activities, as observed in other benzamide-substituted 1,2,4-oxadiazoles . Researchers can utilize this compound as a building block in heterocyclic chemistry, a standard intermediate in the synthesis of more complex molecules, or as a reference standard in biological assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

29368-93-2

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C21H15N3O2/c25-20(15-9-3-1-4-10-15)22-18-14-8-7-13-17(18)19-23-21(26-24-19)16-11-5-2-6-12-16/h1-14H,(H,22,25)

InChI Key

FMYTWBYUSUNPKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted benzamides.

Mechanism of Action

The mechanism of action of N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it can inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl substitution (as in ) enhances electronegativity and metabolic stability compared to the phenyl group in the target compound .

Key Observations :

  • Quinoline-linked analogs () achieve moderate yields (57–66%) via amidoxime cyclization, a common route for oxadiazoles .
  • Sodium channel ligands () exhibit lower yields (24–40%), likely due to complex indazole functionalization .

Melting Points and Stability:

  • Quinoline-linked analogs () show high melting points (207–258°C), suggesting strong crystallinity and thermal stability .
  • Sodium channel ligand 34 () melts at 167–168°C, indicating reduced rigidity compared to the target compound’s likely structure .

Biological Activity

N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Chemical Formula: C19_{19}H16_{16}N4_{4}O
Molecular Weight: 320.35 g/mol
CAS Number: 957470-97-2
IUPAC Name: this compound

2. Synthesis

The compound can be synthesized through various methods involving nucleophilic substitutions and coupling reactions. A common approach includes the reaction of 5-phenyl-1,2,4-oxadiazole with substituted anilines under controlled conditions to yield the desired benzamide derivative.

3.1 Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)Reference
This compoundMCF-7 (Breast Cancer)15.63
This compoundU937 (Leukemia)<10

The compound has been shown to induce apoptosis in cancer cells through mechanisms that may involve cell cycle arrest and disruption of DNA replication processes.

3.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. The structure of oxadiazoles is known to enhance their interaction with microbial enzymes.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

4.1 Study on Anticancer Properties

A study published in MDPI explored the anticancer efficacy of various oxadiazole derivatives, including our compound of interest. The research indicated that it exhibited a higher potency compared to standard chemotherapeutics like doxorubicin against several cancer cell lines including MCF-7 and U937. Flow cytometry results confirmed that the compound effectively induced apoptosis in a dose-dependent manner .

4.2 Study on Antimicrobial Effects

Another investigation focused on the antimicrobial potential of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that the compound inhibited bacterial growth significantly at concentrations below those required for many conventional antibiotics .

5. Conclusion

This compound exhibits promising biological activities that warrant further exploration. Its notable anticancer and antimicrobial properties suggest potential applications in therapeutic contexts, particularly in drug development aimed at treating resistant forms of cancer and infections.

Q & A

Q. What statistical approaches are critical for robust analysis of dose-dependent effects?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response data. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For high-throughput screens, employ Z-factor analysis to ensure assay quality .

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